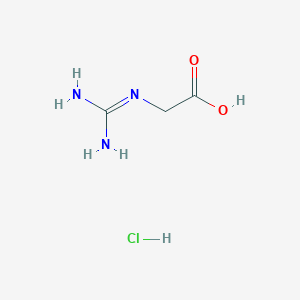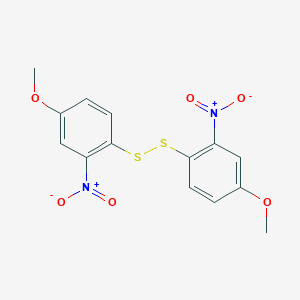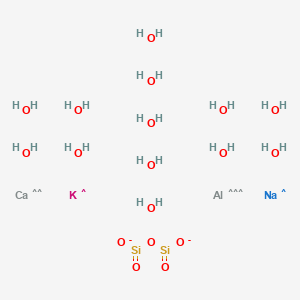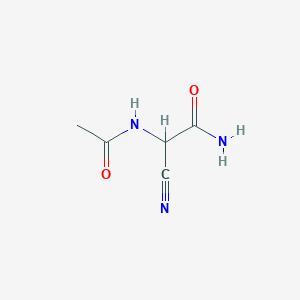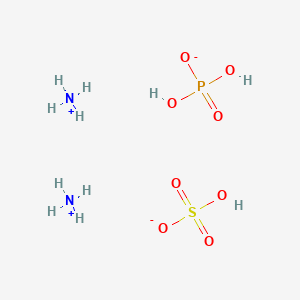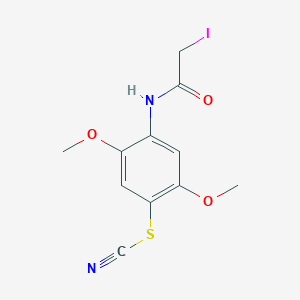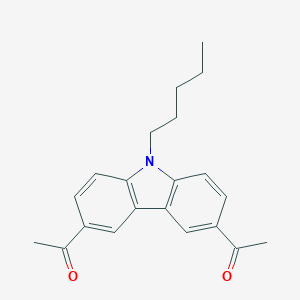
3,6-Diacetyl-9-pentyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diacetyl-9-pentyl-9H-carbazole, also known as DAPC, is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole is not fully understood. However, it is believed that 3,6-Diacetyl-9-pentyl-9H-carbazole interacts with lipid membranes and forms aggregates, which results in changes in the fluorescence properties of the compound. This property of 3,6-Diacetyl-9-pentyl-9H-carbazole has been utilized in various fluorescence-based assays.
Effets Biochimiques Et Physiologiques
3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have no significant toxicity in vitro. However, its effects on living organisms are not fully understood. Studies have shown that 3,6-Diacetyl-9-pentyl-9H-carbazole can interact with lipid membranes and alter their properties. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,6-Diacetyl-9-pentyl-9H-carbazole in lab experiments is its ability to act as a fluorescent probe. This property of 3,6-Diacetyl-9-pentyl-9H-carbazole has been utilized in various fluorescence-based assays. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have no significant toxicity in vitro. However, one of the limitations of using 3,6-Diacetyl-9-pentyl-9H-carbazole is its limited solubility in water, which can make it challenging to use in aqueous solutions.
Orientations Futures
There are several future directions for research on 3,6-Diacetyl-9-pentyl-9H-carbazole. One potential area of research is the development of new synthetic methods for 3,6-Diacetyl-9-pentyl-9H-carbazole that can improve its solubility in water. Additionally, research can be conducted to further understand the mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole and its interactions with lipid membranes. Furthermore, 3,6-Diacetyl-9-pentyl-9H-carbazole can be explored as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 3,6-Diacetyl-9-pentyl-9H-carbazole is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 3,6-Diacetyl-9-pentyl-9H-carbazole involves a multi-step process, and its scientific research applications include its use as a fluorescent probe and a potential therapeutic agent. Although the mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole is not fully understood, it has been shown to have anti-inflammatory and antioxidant properties. While 3,6-Diacetyl-9-pentyl-9H-carbazole has several advantages for lab experiments, its limited solubility in water is a major limitation. Future research on 3,6-Diacetyl-9-pentyl-9H-carbazole can focus on developing new synthetic methods, understanding its mechanism of action, and exploring its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3,6-Diacetyl-9-pentyl-9H-carbazole involves a multi-step process that begins with the reaction of carbazole with acetic anhydride to form 3,6-diacetylcarbazole. This intermediate is then reacted with pentylamine in the presence of a catalyst to form 3,6-diacetyl-9-pentylcarbazole. Finally, this compound is subjected to a deacetylation reaction to produce 3,6-diacetyl-9-pentyl-9H-carbazole.
Applications De Recherche Scientifique
3,6-Diacetyl-9-pentyl-9H-carbazole has been extensively studied for its potential applications in various fields. One of the most significant applications of 3,6-Diacetyl-9-pentyl-9H-carbazole is in the field of fluorescence microscopy. 3,6-Diacetyl-9-pentyl-9H-carbazole has been used as a fluorescent probe to visualize lipid droplets in cells. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been used as a fluorescent sensor for the detection of metal ions and pH changes in biological systems.
Propriétés
Numéro CAS |
10511-39-4 |
|---|---|
Nom du produit |
3,6-Diacetyl-9-pentyl-9H-carbazole |
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-(6-acetyl-9-pentylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C21H23NO2/c1-4-5-6-11-22-20-9-7-16(14(2)23)12-18(20)19-13-17(15(3)24)8-10-21(19)22/h7-10,12-13H,4-6,11H2,1-3H3 |
Clé InChI |
ONKOWYDIQMQTBF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
SMILES canonique |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Synonymes |
3,6-Diacetyl-9-pentyl-9H-carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)
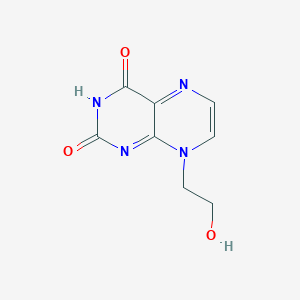
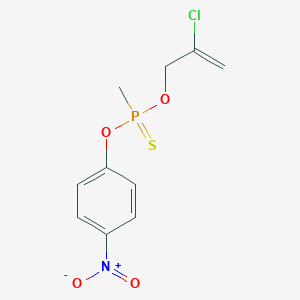
![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
